Ethyl 5-bromo-4-fluoro-2-iodobenzoate
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Overview
Description
Ethyl 5-bromo-4-fluoro-2-iodobenzoate is a chemical compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is an ester derivative of benzoic acid and contains bromine, fluorine, and iodine substituents on the aromatic ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and iodine substituents onto the benzoic acid ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be employed.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the benzoate.
Reduction Products: Reduced derivatives of the benzoate.
Hydrolysis Products: 5-bromo-4-fluoro-2-iodobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-bromo-4-fluoro-2-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving halogenated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 5-bromo-2-fluoro-4-iodobenzoate: Similar structure but different substitution pattern.
Ethyl 4-bromo-5-fluoro-2-iodobenzoate: Another isomer with a different arrangement of halogen atoms.
Ethyl 2-fluoro-4-iodobenzoate: Lacks the bromine atom but has similar properties.
These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities. The unique combination of bromine, fluorine, and iodine in this compound makes it a valuable compound for various research purposes.
Properties
IUPAC Name |
ethyl 5-bromo-4-fluoro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEZKQXIWHPMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1I)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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